molecular formula La7Ni3 B14725252 Lanthanum--nickel (7/3) CAS No. 12057-13-5

Lanthanum--nickel (7/3)

Cat. No.: B14725252
CAS No.: 12057-13-5
M. Wt: 1148.418 g/mol
InChI Key: ZFYQTCLEJJBELX-UHFFFAOYSA-N
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Description

Lanthanum–nickel (7/3) is an intermetallic compound composed of lanthanum and nickel in a 7:3 ratio. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in hydrogen storage, catalysis, and various industrial processes .

Properties

CAS No.

12057-13-5

Molecular Formula

La7Ni3

Molecular Weight

1148.418 g/mol

IUPAC Name

lanthanum;nickel

InChI

InChI=1S/7La.3Ni

InChI Key

ZFYQTCLEJJBELX-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[La].[La].[La].[La].[La].[La].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum–nickel (7/3) can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of lanthanum–nickel (7/3) typically involves high-temperature reduction processes, where lanthanum oxide and nickel oxide are reduced in a hydrogen atmosphere to form the alloy. This method ensures high purity and uniformity of the final product .

Chemical Reactions Analysis

Decomposition of LaCl₃·7H₂O

  • Dehydration :
    LaCl37H2OLaCl3+7H2O\text{LaCl}_3 \cdot 7\text{H}_2\text{O} \rightarrow \text{LaCl}_3 + 7\text{H}_2\text{O}
    Weight loss: ~35% (17.5 mg from 50 mg initial sample) .

  • Oxidative Decomposition :
    2LaCl3+O22LaOCl+2Cl22\text{LaCl}_3 + \text{O}_2 \rightarrow 2\text{LaOCl} + 2\text{Cl}_2
    Chlorine gas release occurs during calcination (600°C), leaving residual chlorine in the catalyst .

Decomposition of NiCl₂·6H₂O

NiCl₂·6H₂O decomposes to NiO and HCl gas, contributing to surface chlorine contamination .

Catalytic Activity in Methane Reforming

Lanthanum-nickel catalysts (e.g., 20%Ni/5%La₂O₃–Al₂O₃) exhibit varying activity based on precursor choice:

Catalyst Precursor CH₄ Conversion CO₂ Conversion
Lanthanum(III) nitrate71%68%
Lanthanum(III) chloride49%56%

Key Observations :

  • Chloride precursors reduce activity due to Ni–Cl bond formation , blocking active sites .

  • Nitrate-based catalysts avoid chlorine contamination, enabling higher conversions .

Role in CO₂ Methanation

Lanthanum oxide supports (La₂O₃) enhance nickel catalyst activity via:

  • Oxygen vacancy formation at Ni–La interfaces, improving H₂ adsorption .

  • Surface carbonate activation on La₂O₂CO₃, promoting CO₂ hydrogenation pathways .

Reactions include:

  • Hydrogenation of CO intermediates :
    CO+3H2CH4+H2O\text{CO} + 3\text{H}_2 \rightarrow \text{CH}_4 + \text{H}_2\text{O}

  • Carbonate hydrogenation :
    CO32+4H2CH4+2H2O\text{CO}_3^{2-} + 4\text{H}_2 \rightarrow \text{CH}_4 + 2\text{H}_2\text{O}

Productivity :
La-promoted Ni/Al₂O₃ catalysts achieve 13.8 g CH₄ h⁻¹ kg₋₁ cat⁻¹ , outperforming unpromoted catalysts by 4–6× .

Deactivation Mechanisms

Chlorine residues from chloride precursors poison catalysts by:

  • Ni–Cl bond formation during reduction, reducing active nickel sites .

  • Surface segregation of chlorine post-calcination, confirmed via TOF-SIMS analysis .

Oxidation and Acid Reactions

  • Oxidation : LaNi₅ oxidizes in air above 200°C .

  • Acid Reactivity : LaNi₅ reacts with HCl, H₂SO₄, or HNO₃ above 20°C .

Comparison with Similar Compounds

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